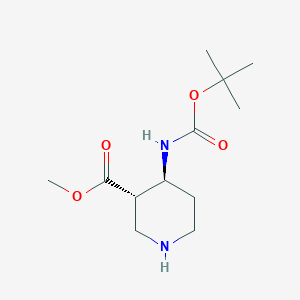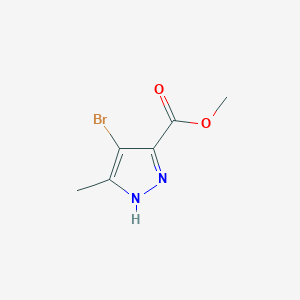
methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole compounds often involves multicomponent reactions or cyclization processes. For instance, synthesis approaches can include reactions starting from ethyl 3-methyl-1H-pyrazole-4-carboxylate, leading to various coordination polymers when reacted with metal ions like Zn(II) and Cd(II) under specific conditions (Cheng et al., 2017). Such methodologies highlight the versatility of pyrazole derivatives in synthesizing structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of closely related pyrazole derivatives has been extensively studied, revealing insights into their hydrogen bonding and crystalline forms. For example, derivatives of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate exhibit complex hydrogen-bonded sheets, demonstrating the significance of intermolecular interactions in defining the solid-state structure of these compounds (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, reflecting their chemical reactivity. The functional groups present in these molecules, such as the carboxylate group, play a crucial role in their reactivity, enabling transformations such as hydrogenation, halogenation, and coupling reactions. These reactions are foundational in further derivatizing the pyrazole core for specific applications.
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular geometry and the nature of substituents. The crystalline structure, as determined through X-ray crystallography, provides insights into the molecular packing and intermolecular forces present, which directly affect their physical characteristics.
Chemical Properties Analysis
The chemical properties of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate derivatives encompass a broad range of reactivities due to the presence of functional groups such as bromo, methyl, and carboxylate moieties. These groups allow for selective transformations, including nucleophilic substitution reactions, which are pivotal in synthesizing targeted molecular structures for specific chemical or pharmaceutical applications.
Aplicaciones Científicas De Investigación
Pyrazole derivatives have a wide range of applications in various scientific fields :
-
Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals. They have been found to exhibit numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The synthesis methods for these derivatives vary, ranging from using transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
-
Agrochemistry : Pyrazoles are used in the development of new pesticides and herbicides. Their structures can be modified to target specific pests or weeds, improving the efficacy and reducing the environmental impact of these chemicals .
-
Coordination Chemistry and Organometallic Chemistry : Pyrazoles can act as ligands, forming complexes with various metals. These complexes have potential applications in catalysis, materials science, and medicinal chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBTHHHTJJTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594721 |
Source


|
| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1232838-31-1 |
Source


|
| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

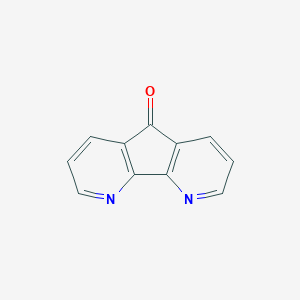



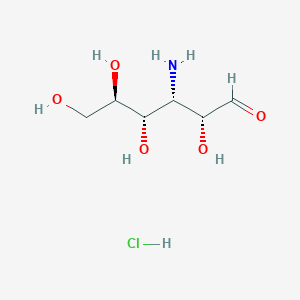

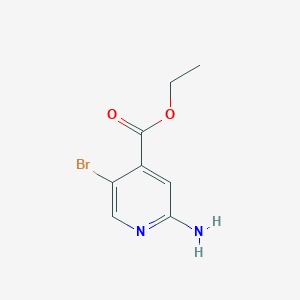


![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
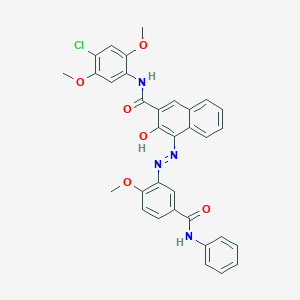
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
